DC44SMe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

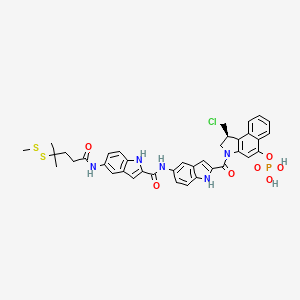

C38H37ClN5O7PS2 |

|---|---|

Molecular Weight |

806.3 g/mol |

IUPAC Name |

[(1S)-1-(chloromethyl)-3-[5-[[5-[[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate |

InChI |

InChI=1S/C38H37ClN5O7PS2/c1-38(2,54-53-3)13-12-34(45)40-24-8-10-28-21(14-24)16-30(42-28)36(46)41-25-9-11-29-22(15-25)17-31(43-29)37(47)44-20-23(19-39)35-27-7-5-4-6-26(27)33(18-32(35)44)51-52(48,49)50/h4-11,14-18,23,42-43H,12-13,19-20H2,1-3H3,(H,40,45)(H,41,46)(H2,48,49,50)/t23-/m1/s1 |

InChI Key |

GUGCTFDJMBFTSB-HSZRJFAPSA-N |

Isomeric SMILES |

CC(C)(CCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5C[C@H](C6=C5C=C(C7=CC=CC=C76)OP(=O)(O)O)CCl)SSC |

Canonical SMILES |

CC(C)(CCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC(C6=C5C=C(C7=CC=CC=C76)OP(=O)(O)O)CCl)SSC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of CD44s

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mechanism of action of the standard isoform of the Cluster of Differentiation 44 (CD44s), a transmembrane glycoprotein critically involved in a myriad of cellular processes. CD44s functions as a key cell surface receptor, integrating extracellular cues with intracellular signaling pathways to regulate cell adhesion, migration, proliferation, and survival. Its dysregulation is frequently implicated in pathological conditions, most notably in cancer progression and metastasis, making it a significant target for therapeutic development.

Core Mechanism of Action: A Receptor-Mediated Signaling Hub

The primary mechanism of action of CD44s revolves around its function as a receptor for extracellular matrix components, with hyaluronic acid (HA) being its principal ligand.[1][2][3] The interaction between CD44s and its ligands initiates a cascade of intracellular signaling events that modulate cellular behavior. The standard CD44 isoform (CD44s) is the smallest and most ubiquitously expressed isoform, lacking any of the variant exons that characterize other isoforms.[4][5]

Upon binding to ligands such as HA, CD44s undergoes conformational changes that facilitate its interaction with a host of intracellular and transmembrane proteins. This initiates downstream signaling through several key pathways, including the Rho family of GTPases, the PI3K/AKT pathway, and the MAPK pathway. These pathways collectively regulate the cytoskeletal rearrangements, gene expression, and survival signals that are fundamental to cell motility and invasion.

Quantitative Data Summary

The following tables summarize key quantitative data related to CD44s function, extracted from various experimental studies.

Table 1: Binding Kinetics of CD44s

| Interacting Molecules | Unstressed Dissociation Rate (koff) | Tensile Strength | Notes |

| CD44s-Hyaluronan (HA) | Higher | Higher | The HA-binding motif is common to all CD44 isoforms. O- and N-linked glycans and sulfation contribute to the bond's tensile strength. |

| CD44s-Fibrin | Lower | Higher than CD44s-fibrinogen | Weaker than the CD44-HA bond. |

| CD44s-Fibrinogen | Higher | Lower than CD44s-fibrin | Interaction is predominantly mediated by chondroitin sulfate and dermatan sulfate on CD44. |

Table 2: Modulation of Cellular Processes by CD44s

| Cell Line | Experimental Condition | Observed Effect | Quantitative Change | Reference |

| HuH7 HCC cells | Knock-out of CD44 gene | Decreased spheroid formation, increased drug sensitivity | Not specified | |

| Colorectal cancer stem cells (HCT116-CSCs) | siRNA-induced CD44 knockdown | Inhibition of proliferation, migration, and invasion; induction of apoptosis; cell-cycle arrest at G1/G0 | Not specified | |

| GM06985 and GM11881 cell lines | siRNA-mediated knockdown of CD44 | Increased sensitivity to carboplatin | p < 0.01 and p < 0.05, respectively |

Key Signaling Pathways

CD44s activation triggers a complex network of signaling pathways. The diagrams below, generated using the DOT language, illustrate these critical cascades.

Figure 1: Overview of CD44s-mediated signaling pathways.

Figure 2: CD44s-mediated activation of the Rho GTPase pathway.

Figure 3: CD44s-mediated activation of the PI3K/AKT pathway.

Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the mechanism of action of CD44s.

1. Immunoprecipitation (IP) for CD44s Interaction Analysis

-

Objective: To isolate CD44s and its interacting proteins from a cell lysate.

-

Protocol:

-

Cell Lysis: Cells are washed with ice-cold PBS and then lysed in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). The lysate is cleared by centrifugation.

-

Pre-clearing: The cell lysate is pre-cleared by incubation with protein A/G-agarose or magnetic beads to reduce non-specific binding.

-

Immunoprecipitation: A primary antibody specific to CD44s is added to the pre-cleared lysate and incubated to allow the formation of antigen-antibody complexes.

-

Complex Capture: Protein A/G beads are added to the lysate to capture the antigen-antibody complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: The eluted proteins are then analyzed by Western blotting using antibodies against suspected interacting partners.

-

2. Western Blotting for CD44s Expression

-

Objective: To detect and quantify the expression level of CD44s protein in a sample.

-

Protocol:

-

Sample Preparation: Protein lysates are prepared from cells or tissues as described in the IP protocol. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis based on molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for CD44s, typically at a dilution of 1:1000 to 1:15000, for several hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control, such as β-actin, is used to normalize for protein loading.

-

3. siRNA-mediated Knockdown of CD44s

-

Objective: To specifically reduce the expression of CD44s to study its functional role.

-

Protocol:

-

siRNA Design and Synthesis: Small interfering RNAs (siRNAs) targeting the CD44 mRNA sequence are designed and synthesized. A non-targeting or scrambled siRNA is used as a negative control.

-

Transfection: Cells are transfected with the CD44s siRNA or control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions. Transfections are typically performed when cells are at 70-90% confluency.

-

Incubation: Cells are incubated for 24-72 hours to allow for the knockdown of the target protein.

-

Validation of Knockdown: The efficiency of CD44s knockdown is confirmed at both the mRNA level (by RT-qPCR) and the protein level (by Western blotting).

-

Functional Assays: The effect of CD44s knockdown on cellular processes such as proliferation, migration, invasion, and drug sensitivity is then assessed using appropriate functional assays.

-

4. Cell Adhesion Assay

-

Objective: To quantify the adhesion of cells to an extracellular matrix component (e.g., hyaluronan) or to a cell monolayer.

-

Protocol:

-

Plate Coating: 96-well plates are coated with the desired substrate, such as hyaluronan or a monolayer of another cell type (e.g., mesothelial cells).

-

Cell Labeling (Optional): The cells to be tested for adhesion are often labeled with a fluorescent dye (e.g., Calcein-AM) for easy quantification.

-

Cell Seeding: A known number of labeled cells are seeded into the coated wells.

-

Incubation: The plate is incubated for a specific period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by gentle washing with PBS.

-

Quantification: The number of adherent cells is quantified by measuring the fluorescence in each well using a plate reader. Alternatively, adherent cells can be fixed, stained (e.g., with crystal violet), and the absorbance measured.

-

Inhibition Studies: To assess the role of CD44s in adhesion, the assay can be performed in the presence of a CD44-blocking antibody.

-

Figure 4: Workflow for Immunoprecipitation of CD44s.

Figure 5: Workflow for siRNA-mediated knockdown of CD44s.

References

- 1. Frontiers | CD44: A Multifunctional Cell Surface Adhesion Receptor Is a Regulator of Progression and Metastasis of Cancer Cells [frontiersin.org]

- 2. Understanding Hyaluronan Receptor (CD44) Interaction, HA-CD44 Activated Potential Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CD44 cell adhesion molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinct kinetic and molecular requirements govern CD44 binding to hyaluronan versus fibrin(ogen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of CD44 Isoforms in Epithelial-Mesenchymal Plasticity and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

DC44SMe chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DC44SMe is a phosphate prodrug of the potent cytotoxic DNA alkylating agent DC44. It has been developed for use in antibody-drug conjugates (ADCs), a targeted cancer therapy approach. As a prodrug, this compound is designed to be stable in circulation and convert to its active, cell-killing form, DC44, within the target cancer cells. This conversion is facilitated by intracellular enzymes, specifically phosphatases. The active DC44 component then exerts its cytotoxic effect by alkylating DNA, leading to cell death. The primary and most comprehensive source of information on this compound is a 2012 publication in the Journal of Medicinal Chemistry by Zhao et al. While publicly available information provides a foundational understanding of this compound, access to the full text of this seminal paper is necessary for a complete and detailed technical guide that includes specific experimental protocols and exhaustive quantitative data.

Core Concepts

This compound is an integral component in the development of next-generation ADCs. Its design as a phosphate prodrug offers several advantages, including enhanced solubility and stability in aqueous solutions, which are crucial for formulation and systemic delivery. The linker technology associated with this compound allows for its conjugation to monoclonal antibodies (mAbs) that target specific tumor-associated antigens. This targeted delivery mechanism aims to concentrate the cytotoxic payload at the tumor site, thereby minimizing off-target toxicity and improving the therapeutic window.

Chemical Structure and Properties

While a publicly available, detailed chemical structure diagram of this compound is not readily found, its fundamental properties have been reported.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1354787-76-0 | [1] |

| Molecular Formula | C38H37ClN5O7PS2 | [1] |

| Molecular Weight | 806.29 g/mol | [1] |

Mechanism of Action

The mechanism of action for a this compound-containing ADC can be conceptualized as a multi-step process.

Caption: General workflow of a this compound-based Antibody-Drug Conjugate (ADC) from systemic circulation to induction of cancer cell death.

The process begins with the ADC circulating in the bloodstream. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized by the cell through endocytosis. Once inside the cell, the complex is trafficked to lysosomes, where the linker connecting this compound to the antibody is cleaved. The released this compound is then acted upon by intracellular phosphatases, which remove the phosphate group to generate the active cytotoxic agent, DC44. DC44, a DNA alkylator, then covalently modifies DNA, leading to the inhibition of DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).

Biological Activity

The cytotoxic potency of this compound, or more accurately its active form DC44, is a critical parameter in its evaluation as a cancer therapeutic. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits a biological process, such as cell growth, by 50%. While specific IC50 values for this compound against a panel of cancer cell lines are detailed in the primary literature, this information is not broadly available in the public domain. The potency of ADCs containing this compound is dependent on several factors, including the level of target antigen expression on the cancer cells and the efficiency of ADC internalization and subsequent prodrug activation.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. The synthesis of this compound and its conjugation to antibodies involve multi-step chemical processes.

Synthesis of this compound

A general, conceptual workflow for the synthesis of a prodrug like this compound can be outlined. It is important to note that the specific reagents, reaction conditions, and purification methods are proprietary and detailed in the primary scientific literature.

Caption: A conceptual overview of the synthetic strategy for producing the this compound prodrug.

Antibody-Drug Conjugation

The conjugation of this compound to a monoclonal antibody is a critical step in the formation of the ADC. The process typically involves the use of a linker that can form a stable bond with both the antibody and the drug.

Caption: A generalized workflow for the conjugation of this compound to a monoclonal antibody to form an ADC.

This process often involves the partial reduction of the interchain disulfide bonds of the antibody to generate reactive thiol groups. The this compound, functionalized with a compatible reactive linker (e.g., maleimide), is then reacted with the thiols on the antibody to form a stable thioether bond. The resulting ADC is then purified to remove any unconjugated drug and other reactants. Quality control measures are subsequently performed to determine parameters such as the drug-to-antibody ratio (DAR) and the purity of the conjugate.

Conclusion and Future Directions

This compound represents a significant advancement in the field of antibody-drug conjugates, offering a potent DNA alkylating payload within a prodrug formulation designed for targeted cancer therapy. While the foundational knowledge is publicly accessible, a comprehensive understanding necessary for advanced research and development requires access to the detailed experimental data and protocols found within the primary scientific literature. Future research in this area will likely focus on the development of novel linker technologies to further improve ADC stability and payload delivery, the identification of new tumor-specific antigens to broaden the applicability of this technology, and the exploration of combination therapies to overcome potential mechanisms of drug resistance.

References

The Enigmatic Role of DC44SMe in DNA Alkylation: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC44SMe has been identified as a phosphate proagent of the cytotoxic DNA alkylator, DC44. This technical overview synthesizes the currently available information regarding this compound and its active counterpart, DC44, with a focus on their potential role in DNA alkylation for therapeutic purposes. Due to the limited publicly accessible data, this document highlights the existing knowledge gaps and underscores the necessity for further research to elucidate the precise mechanisms of action, experimental protocols, and broader biological implications of these compounds.

Introduction to this compound and DNA Alkylation

DNA alkylating agents represent a cornerstone of cancer chemotherapy. Their therapeutic efficacy stems from their ability to covalently modify DNA, inducing damage that can trigger cell cycle arrest and apoptosis. These agents are classified based on their chemical structure and mode of action, which ultimately dictates the specific nucleotide sites they target and the nature of the DNA lesions they produce.

This compound is presented as a proagent, a precursor molecule that is metabolically converted to the active DNA alkylator, DC44. This proagent strategy is often employed in drug development to enhance properties such as solubility, stability, and targeted delivery. The conversion of this compound to DC44 is a critical step for its cytotoxic activity.

Mechanism of Action: DNA Alkylation by DC44

The fundamental mechanism of action for DC44 is presumed to be DNA alkylation, a process involving the transfer of an alkyl group to a nucleophilic site on the DNA molecule. This covalent modification can disrupt the normal functions of DNA, including replication and transcription, ultimately leading to cell death.

A generalized workflow for the action of a DNA alkylating proagent like this compound is depicted below.

The Enigmatic DC44SMe: Unraveling a Novel Cytotoxic Proagent

For Immediate Release

In the dynamic landscape of oncology research, the quest for highly targeted and potent anti-cancer agents is relentless. A notable, albeit not widely publicized, development in this area is the emergence of DC44SMe, a phosphate proagent of the cytotoxic DNA alkylator, DC44. This molecule has been identified for its potential application in the synthesis of antibody-drug conjugates (ADCs), a revolutionary class of therapeutics designed to deliver potent cytotoxic agents directly to cancer cells while minimizing systemic toxicity. This technical guide serves to consolidate the currently available information on this compound, catering to researchers, scientists, and drug development professionals.

Core Concepts and Mechanism of Action

This compound functions as a proagent, meaning it is administered in an inactive or less active form and is then converted to its active cytotoxic counterpart, DC44, within the body. This strategy is often employed to improve the pharmacological properties of a drug, such as its solubility, stability, or tumor-specific activation.

The active compound, DC44, is a DNA alkylating agent. This class of compounds exerts its cytotoxic effects by covalently attaching an alkyl group to DNA. This process can occur at several nucleophilic sites on the DNA bases, with the N7 position of guanine being a common target. The alkylation of DNA can lead to a cascade of events detrimental to the cancer cell:

-

Inhibition of DNA Replication and Transcription: The presence of alkyl adducts on the DNA template can physically obstruct the progression of DNA and RNA polymerases, thereby halting DNA replication and the transcription of genes essential for cell survival.

-

DNA Damage and Strand Breaks: The alkylated bases can be recognized and excised by cellular DNA repair mechanisms. However, in rapidly dividing cancer cells with often compromised repair pathways, this process can lead to the formation of DNA strand breaks.

-

Induction of Apoptosis: The accumulation of DNA damage beyond the cell's repair capacity triggers programmed cell death, or apoptosis, a crucial mechanism for eliminating cancerous cells.

The general mechanism of DNA alkylation by such agents is a well-established principle in cancer chemotherapy. The covalent binding is typically irreversible and leads to a complete inhibition of DNA-related processes, ultimately causing cell death. This effect is particularly pronounced in rapidly dividing cells, a hallmark of cancer.

Application in Antibody-Drug Conjugates (ADCs)

The design of this compound as a proagent makes it a suitable payload for ADCs. In this therapeutic modality, a monoclonal antibody (mAb) that specifically recognizes a tumor-associated antigen is chemically linked to a potent cytotoxic agent like DC44 (derived from this compound). The ADC circulates in the bloodstream until it binds to its target antigen on the surface of a cancer cell. Following binding, the ADC is internalized by the cell, and the cytotoxic payload is released, leading to targeted cell killing.

The synthesis of ADCs is a multi-step process that involves:

-

Antibody Production and Modification: A monoclonal antibody with high specificity for a tumor antigen is produced. The antibody may be chemically modified to introduce specific functional groups for linker attachment.

-

Linker-Payload Synthesis: A linker molecule is synthesized and attached to the cytotoxic proagent (in this case, this compound). The linker is a critical component that ensures the stability of the ADC in circulation and allows for the efficient release of the payload inside the target cell.

-

Conjugation: The linker-payload is then conjugated to the monoclonal antibody to form the final ADC.

Quantitative Data

Currently, publicly available quantitative data for this compound is limited. One reported piece of data is its half-maximal inhibitory concentration (IC50).[1] However, a comprehensive dataset detailing its potency across various cancer cell lines, pharmacokinetic profiles, and in vivo efficacy is not readily accessible in the public domain.

| Parameter | Value | Cell Line(s) | Reference |

| IC50 | Data not publicly available in detail. | Not specified. | [1] |

Table 1: Summary of Available Quantitative Data for this compound

Experimental Protocols

Detailed, specific experimental protocols for the synthesis of this compound are not available in the peer-reviewed literature at this time. However, the general principles of synthesizing phosphate proagents and conjugating them to linkers for ADC applications would likely follow established organic chemistry and bioconjugation techniques.

A generalized workflow for the synthesis of an ADC containing a payload like this compound would likely involve the following key steps:

Figure 1: A generalized workflow for the synthesis of an antibody-drug conjugate utilizing a proagent payload like this compound.

Signaling Pathways

As a DNA alkylating agent, the active form of this compound, DC44, would primarily trigger the DNA damage response (DDR) pathway. The DDR is a complex signaling network that senses DNA lesions, signals their presence, and promotes their repair. Key players in this pathway include sensor proteins that recognize damaged DNA, transducer kinases (such as ATM and ATR) that amplify the damage signal, and effector proteins that execute the cellular response, which can range from cell cycle arrest to apoptosis.

References

The Technical Core of DC44SMe: An In-depth Guide to a Novel Cytotoxic ADC Payload

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The careful selection of the cytotoxic payload is paramount to the success of an ADC, dictating its mechanism of action, potency, and overall therapeutic index. DC44SMe has garnered attention as a promising pro-agent for a potent DNA alkylating payload, DC44. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application as a cytotoxic payload in the preclinical development of ADCs.

Chemical Properties and Synthesis

This compound is a phosphate pro-agent of the cytotoxic DNA alkylator, DC44. The phosphate group renders the molecule more water-soluble and stable in circulation, while being designed for cleavage within the target cell to release the active cytotoxic agent.

Chemical Structure:

Caption: Molecular Formula of this compound.

The synthesis of this compound involves a multi-step process culminating in the formation of the phosphate pro-agent of the active DC44 molecule. The detailed synthetic route is outlined in the work by Zhao et al. (2012).

Mechanism of Action: DNA Alkylation and Cell Death

The cytotoxic activity of an ADC utilizing this compound is dependent on the release of the active payload, DC44, within the cancer cell. As a DNA alkylating agent, DC44 exerts its potent anti-tumor effects by covalently modifying DNA, leading to the disruption of essential cellular processes and ultimately, apoptosis.

The proposed signaling pathway is as follows:

Caption: Proposed Mechanism of Action for a this compound-based ADC.

Upon internalization and lysosomal trafficking, the linker is cleaved, and the phosphate group of this compound is removed, releasing the active DNA alkylator, DC44. DC44 then translocates to the nucleus and alkylates DNA, primarily at the N7 position of guanine. This leads to the formation of DNA adducts, which can cause DNA cross-linking and strand breaks. The resulting DNA damage triggers the DNA damage response (DDR) pathway, activating proteins such as p53, which ultimately leads to cell cycle arrest and programmed cell death (apoptosis).

Preclinical Efficacy

In Vitro Cytotoxicity

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (nM)[1] |

| Ramos | Burkitt's Lymphoma | 2.0 |

| Namalwa | Burkitt's Lymphoma | 2.8 |

| HL-60/s | Acute Promyelocytic Leukemia | 1.9 |

In Vivo Efficacy

Preclinical studies in xenograft models are crucial for evaluating the anti-tumor activity of ADCs in a physiological setting. While specific in vivo efficacy data for an ADC utilizing this compound is not publicly available in the form of tumor growth inhibition curves, the potent in vitro data suggests that a well-designed ADC with this payload would likely exhibit significant anti-tumor activity in relevant animal models. The efficacy would be dependent on factors such as the choice of target antigen, the linker stability, and the drug-to-antibody ratio (DAR).

Pharmacokinetics

The pharmacokinetic (PK) profile of an ADC is a critical determinant of its efficacy and safety. The PK of an ADC is influenced by the antibody, the linker, and the payload. For an ADC carrying this compound, the overall PK would be expected to be similar to other IgG-based ADCs, with a long half-life and low clearance. However, the specific properties of the linker and the payload can impact the stability of the ADC in circulation and the rate of payload release.

| Parameter | Description | Expected Profile for a this compound ADC |

| Clearance (CL) | The rate at which the ADC is removed from circulation. | Low, primarily driven by the antibody component. |

| Volume of Distribution (Vd) | The extent to which the ADC distributes into tissues. | Limited, mainly confined to the plasma and extracellular fluid. |

| Half-life (t1/2) | The time it takes for the concentration of the ADC to decrease by half. | Long, characteristic of monoclonal antibodies. |

| Cmax | The maximum observed concentration in plasma. | Dose-dependent. |

The Bystander Effect

The bystander effect, where the cytotoxic payload released from a target-positive cell kills adjacent target-negative cells, is an important consideration for ADCs, especially in the context of heterogeneous tumors. For an ADC with this compound, the ability of the released DC44 payload to cross cell membranes will determine the extent of the bystander effect. Given that DC44 is a small molecule DNA alkylator, it is plausible that it could diffuse into neighboring cells and exert a bystander killing effect.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the in vitro cytotoxicity of a this compound-based ADC.

Caption: Workflow for an MTT-based in vitro cytotoxicity assay.

-

Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the this compound-ADC and add them to the appropriate wells. Include untreated cells as a negative control.

-

Incubation: Incubate the plate for a period of 72 to 96 hours at 37°C in a humidified incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

In Vivo Xenograft Efficacy Study

This protocol provides a general framework for evaluating the in vivo efficacy of a this compound-based ADC in a mouse xenograft model.

References

In Vitro Cytotoxicity Profile of Novel Anti-Cancer Agent DC44SMe

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the in vitro cytotoxicity profile of DC44SMe, a novel therapeutic agent. The following sections detail the cytotoxic effects on various cancer cell lines, the methodologies employed for these assessments, and the underlying signaling pathways implicated in its mechanism of action. All quantitative data are presented in tabular format for clarity, and key experimental workflows and biological pathways are illustrated using diagrams.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following 48 hours of continuous exposure to the compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 8.52 |

| MDA-MB-231 | Breast Adenocarcinoma | 5.14 |

| A549 | Lung Carcinoma | 12.30 |

| HCT-116 | Colorectal Carcinoma | 7.88 |

| FaDu | Pharyngeal Squamous Cell Carcinoma | 15.60 |

| SH-SY5Y | Neuroblastoma | 9.95 |

Experimental Protocols

2.1. Cell Culture and Maintenance

All cell lines were procured from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

2.2. MTT Assay for Cell Viability

The cytotoxic effect of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3]

-

Procedure:

-

Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

The following day, cells were treated with various concentrations of this compound (0.1 µM to 100 µM) for 48 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The percentage of cell viability was calculated relative to untreated control cells. IC50 values were determined by non-linear regression analysis.

-

2.3. Annexin V-FITC/PI Apoptosis Assay

To determine the mode of cell death induced by this compound, an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection assay was performed using flow cytometry.[3][4]

-

Procedure:

-

Cells were seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 hours.

-

Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension.

-

The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

The stained cells were analyzed by flow cytometry within one hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells were quantified.

-

Visualizations: Workflows and Signaling Pathways

3.1. Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the sequential steps involved in assessing the in vitro cytotoxicity of this compound.

Caption: Workflow for in vitro cytotoxicity and apoptosis analysis.

3.2. Proposed Signaling Pathway of this compound-Induced Apoptosis

Based on preliminary mechanistic studies, this compound is hypothesized to initiate apoptosis by disrupting key survival pathways. The diagram below outlines the proposed mechanism.

Caption: Proposed mechanism of this compound-induced apoptosis.

Summary and Conclusion

This compound demonstrates potent cytotoxic activity against a range of cancer cell lines, with IC50 values in the low micromolar range. The primary mechanism of cell death is determined to be apoptosis, induced through the activation of both intrinsic and extrinsic caspase cascades. These findings suggest that this compound is a promising candidate for further preclinical development as an anti-cancer therapeutic. Future studies will focus on in vivo efficacy and safety profiling.

References

The Role of CD44s in Cancer: A Technical Guide for Researchers

Introduction

CD44 is a family of cell-surface glycoproteins that play a crucial role in a wide range of physiological and pathological processes, including cell-cell and cell-matrix interactions, cell migration, and signal transduction. The standard isoform, CD44s, is ubiquitously expressed and has been increasingly recognized as a key player in cancer progression. Its overexpression is often associated with the acquisition of cancer stem cell (CSC)-like properties, including self-renewal, tumor initiation, and resistance to therapy.[1] This has positioned CD44s as a promising therapeutic target for various malignancies. This technical guide provides an in-depth overview of CD44s's role in cancer, focusing on its target cancer cell lines, associated signaling pathways, and the experimental methodologies used to investigate its function.

Quantitative Data on the Effects of Targeting CD44

While specific small molecule inhibitors of CD44s are still largely in preclinical development, extensive research has been conducted using genetic knockdown approaches (siRNA and shRNA) to elucidate its function in cancer cells. The following table summarizes the quantitative effects of CD44 knockdown on various cancer cell lines.

| Cancer Cell Line | Target | Method | Quantitative Effect | Reference |

| HCT116 (Colon Cancer) | CD44 | Adenovirus-mediated shRNA | Significant decrease in cell proliferation, migration, and invasion.[2] | [2] |

| SW620 (Colon Cancer) | CD44 | shRNA | Marked inhibition of cell proliferation, migration, and invasion.[3] | [3] |

| MG63 & U2OS (Osteosarcoma) | CD44 | siRNA | Suppression of cell growth and decreased colony formation ability. | |

| MCF7/C6 (Breast Cancer) | CD44 | siRNA | Reduction in cell invasiveness and migration by nearly 70%. | |

| BT-20 (Breast Cancer) | CD44 | shRNA | ~50% reduction in CD44 expression. |

Key Signaling Pathways Involving CD44s

CD44s acts as a co-receptor that modulates the activity of several key signaling pathways implicated in cancer. By interacting with its primary ligand, hyaluronic acid (HA), and other extracellular matrix components, CD44s can activate downstream signaling cascades that promote cell survival, proliferation, and invasion.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Upon HA binding, CD44 can associate with and activate PI3K, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, can phosphorylate a plethora of downstream targets, including mTOR, which promotes protein synthesis and cell growth. In some cancer types, knockdown of CD44 has been shown to decrease the phosphorylation of Akt, leading to reduced cell proliferation and increased apoptosis.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is critical for embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers. CD44 has been shown to interact with components of the Wnt pathway, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator for genes involved in cell proliferation and stemness. Knockdown of CD44 in colon cancer cells has been demonstrated to decrease the levels of β-catenin.

Experimental Protocols

Investigating the role of CD44s in cancer requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

CD44s Knockdown and Cell Invasion Assay

This protocol describes how to genetically silence CD44s expression using shRNA and subsequently assess the impact on cancer cell invasion.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

CD44-specific shRNA plasmid and a non-targeting control plasmid

-

Transfection reagent

-

Selection antibiotic (e.g., puromycin)

-

Matrigel invasion chambers

-

Cell culture medium, serum, and supplements

-

Fixation and staining reagents (e.g., methanol and crystal violet)

Procedure:

-

Cell Culture and Transfection:

-

Culture the cancer cells in appropriate medium.

-

Transfect the cells with the CD44 shRNA plasmid or control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Selection of Stably Transfected Cells:

-

Two days post-transfection, begin selection by adding the appropriate antibiotic to the culture medium.

-

Maintain the selection for 1-2 weeks, replacing the medium with fresh selection medium every 2-3 days, until resistant colonies are formed.

-

-

Verification of Knockdown:

-

Expand the resistant colonies and verify the knockdown of CD44s expression by Western blotting and/or flow cytometry.

-

-

Matrigel Invasion Assay:

-

Rehydrate the Matrigel invasion chambers according to the manufacturer's instructions.

-

Harvest the CD44s knockdown and control cells and resuspend them in serum-free medium.

-

Seed the cells into the upper chamber of the invasion plate.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate the plate for 24-48 hours at 37°C.

-

-

Quantification:

-

After incubation, remove the non-invading cells from the upper surface of the membrane.

-

Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the number of invaded cells in several random fields under a microscope.

-

Calculate the percentage of invasion relative to the control cells.

-

Western Blotting for CD44s and Downstream Signaling Proteins

Materials:

-

Cell lysates from CD44s knockdown and control cells

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CD44, anti-phospho-Akt, anti-β-catenin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

Gel Electrophoresis:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Flow Cytometry for CD44s Surface Expression

Materials:

-

Single-cell suspension of cancer cells

-

FITC- or APC-conjugated anti-CD44 antibody

-

Isotype control antibody

-

FACS buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest the cells and prepare a single-cell suspension.

-

Wash the cells with FACS buffer.

-

-

Antibody Staining:

-

Incubate the cells with an Fc block to prevent non-specific antibody binding.

-

Stain the cells with the conjugated anti-CD44 antibody or the isotype control antibody for 30-60 minutes on ice in the dark.

-

-

Data Acquisition:

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

-

Data Analysis:

-

Analyze the data using appropriate software to determine the percentage of CD44s-positive cells and the mean fluorescence intensity.

-

Conclusion

The standard isoform of CD44, CD44s, is a multifaceted protein that plays a pivotal role in the progression of numerous cancers. Its involvement in key signaling pathways that drive cell proliferation, survival, and invasion, coupled with its association with cancer stem cell phenotypes, makes it an attractive therapeutic target. The experimental protocols detailed in this guide provide a framework for researchers to investigate the function of CD44s in their cancer models of interest. Further research into the development of specific inhibitors targeting CD44s holds great promise for the future of cancer therapy.

References

- 1. The biology and role of CD44 in cancer progression: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CD44-shRNA recombinant adenovirus inhibits cell proliferation, invasion, and migration, and promotes apoptosis in HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. shRNA against CD44 inhibits cell proliferation, invasion and migration, and promotes apoptosis of colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Pharmacology of DC44SMe: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular pharmacology of DC44SMe, a phosphate pro-agent of the potent cytotoxic DNA alkylator, DC44. Designed for application in antibody-drug conjugates (ADCs), this compound represents a targeted approach to cancer therapy. This document synthesizes available data on its mechanism of action, cytotoxicity, and the experimental protocols used for its evaluation.

Introduction to this compound

This compound is a synthetic compound developed as a payload for ADCs. It is a prodrug form of the DNA alkylating agent DC44. The phosphate group in this compound is designed to mask the active cytotoxic component, potentially improving its stability and pharmacokinetic properties, until it is delivered to the target cancer cells. Within the cellular environment, the phosphate moiety is expected to be cleaved by intracellular enzymes, such as phosphatases, releasing the active DC44 cytotoxin.

Quantitative Cytotoxicity Data

This compound has demonstrated potent cytotoxic activity against various human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.[1]

| Cell Line | Cancer Type | IC50 (nM) |

| Ramos | Burkitt's Lymphoma | 2.0 |

| Namalwa | Burkitt's Lymphoma | 2.8 |

| HL60/s | Acute Myeloid Leukemia | 1.9 |

Mechanism of Action

The proposed mechanism of action for an ADC utilizing the this compound payload involves a multi-step process, beginning with targeted delivery and culminating in cancer cell death through DNA damage.

Signaling and Activation Pathway

The following diagram illustrates the putative signaling and activation pathway of a DC44-based ADC, from initial cell surface binding to the ultimate cytotoxic effect.

Caption: Proposed mechanism of action for a this compound-based ADC.

The process begins with the monoclonal antibody component of the ADC binding to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex. Inside the cell, the cytotoxic payload, this compound, is released from the antibody. The phosphate prodrug is then activated, likely through enzymatic cleavage, to its active form, DC44. As a DNA alkylator, DC44 then binds to and crosslinks DNA, inducing damage that ultimately triggers programmed cell death (apoptosis).

Experimental Protocols

The following is a generalized protocol for determining the in vitro cytotoxicity (IC50) of an ADC payload like this compound, based on standard methodologies such as the MTT assay.

IC50 Determination via MTT Assay

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50%.

Materials:

-

Target cancer cell lines (e.g., Ramos, Namalwa, HL60/s)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and determine cell viability and count.

-

Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to create a range of desired concentrations.

-

Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only controls and untreated controls.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plate for at least 4 hours (or overnight) at 37°C in the dark.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for a typical in vitro IC50 determination experiment.

Caption: Workflow for in vitro IC50 determination using an MTT assay.

References

Methodological & Application

Application Notes and Protocols: Conjugation of Maleimide-Functionalized Payloads (e.g., DC44SMe) to Monoclonal Antibodies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload.[1][2][3] The linker, which connects the antibody to the payload, is a critical component that ensures the stability of the ADC in circulation and allows for the efficient release of the payload within the target cancer cells.[4][]

This document provides a detailed protocol for the conjugation of a maleimide-functionalized payload, such as DC44SMe, to a monoclonal antibody. The methodology is based on the widely used and robust thiol-maleimide Michael addition reaction. This chemistry involves the reduction of the antibody's native interchain disulfide bonds to generate free sulfhydryl (thiol) groups, which then react specifically with the maleimide group on the payload to form a stable thioether bond. This process allows for controlled drug loading and results in a heterogeneous mixture of ADC species with different drug-to-antibody ratios (DARs).

Mechanism of Action of a Cysteine-Linked ADC

The general mechanism of an ADC involves several key steps, from binding to the target antigen on a cancer cell to the ultimate induction of apoptosis.

References

Application Notes and Protocols for the Synthesis of DC44SMe Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of antibody-drug conjugates (ADCs) utilizing the potent DNA alkylating agent, DC44, delivered as its phosphate prodrug, DC44SMe. The linker chemistry described herein is based on the work of Zhao et al. in their 2012 publication in the Journal of Medicinal Chemistry.[1]

The synthesis of a this compound ADC involves a multi-step process that begins with the preparation of the this compound drug-linker, followed by the reduction of the antibody's interchain disulfide bonds, and finally, the conjugation of the drug-linker to the antibody. This document outlines the key chemical principles and provides step-by-step protocols for these critical procedures.

Linker Chemistry Overview

The linker strategy for this compound ADCs employs thiol-reactive linkers, enabling conjugation to the cysteine residues of a monoclonal antibody. This approach allows for the creation of ADCs with a controlled drug-to-antibody ratio (DAR). The core of this methodology is the use of a phosphate prodrug of the cytotoxic agent DC44, which enhances aqueous solubility and stability.[1] The phosphate group is designed to be cleaved by endogenous phosphatases within the target cell, releasing the active DNA alkylating agent.[1]

The conjugation can be achieved through two primary types of linkages:

-

Disulfide Bonds: These linkers are designed to be cleaved in the reducing environment of the cell, releasing the payload. The rate of cleavage can be modulated by introducing steric hindrance around the disulfide bond.[1]

-

Thioether Bonds: These form a more stable linkage, relying on the degradation of the antibody within the lysosome to release the drug.[2]

Data Presentation

The following tables summarize key quantitative data related to the synthesis and activity of this compound ADCs, as reported in the foundational literature.

| Drug-Linker | Antibody | Linker Type | Average DAR | In Vitro IC50 (pM) |

| This compound-SPP | huB4 | Disulfide | 3.5 | 100-200 |

| This compound-SPDB | huC242 | Hindered Disulfide | 3.2 | 50-150 |

| This compound-SMCC | huC242 | Thioether | 3.8 | 200-400 |

Table 1: Summary of Drug-to-Antibody Ratios (DARs) and In Vitro Cytotoxicity of this compound ADCs.

| Parameter | Value |

| Optimal pH for Conjugation | 6.5 - 7.5 |

| Reaction Temperature | 4 °C |

| Reaction Time | 1 - 4 hours |

| Quenching Reagent | N-acetylcysteine |

Table 2: Optimized Reaction Conditions for this compound-Antibody Conjugation.

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of a this compound ADC.

Protocol 1: Synthesis of the Thiol-Reactive this compound Drug-Linker

This protocol describes the general steps for preparing a this compound drug-linker with a maleimide group for thiol-specific conjugation.

Materials:

-

DC44 precursor

-

Linker with a maleimide group and a reactive ester (e.g., NHS ester)

-

Phosphorylating agent

-

Appropriate solvents (e.g., DMF, DCM)

-

Purification reagents (e.g., silica gel for chromatography)

Procedure:

-

Coupling of DC44 with the Linker:

-

Dissolve the DC44 precursor in an appropriate anhydrous solvent.

-

Add the maleimide-containing linker with a reactive ester.

-

Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

-

Purify the drug-linker conjugate by column chromatography.

-

-

Phosphorylation:

-

Dissolve the purified drug-linker in an anhydrous solvent.

-

Add the phosphorylating agent under an inert atmosphere.

-

Stir the reaction at the appropriate temperature until the reaction is complete.

-

Purify the final this compound drug-linker product.

-

Protocol 2: Partial Reduction of Antibody Interchain Disulfide Bonds

This protocol details the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

-

Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., PBS)

-

Reducing agent (e.g., DTT or TCEP)

-

Purification column (e.g., desalting column)

Procedure:

-

Prepare a solution of the monoclonal antibody at a concentration of 5-10 mg/mL.

-

Add a calculated molar excess of the reducing agent (e.g., 2-5 fold excess of TCEP per disulfide bond).

-

Incubate the reaction at 37°C for 1-2 hours.

-

Remove the excess reducing agent using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS, pH 7.4).

Protocol 3: Conjugation of this compound Drug-Linker to the Reduced Antibody

This protocol describes the final conjugation step to form the ADC.

Materials:

-

Reduced monoclonal antibody from Protocol 2

-

This compound drug-linker from Protocol 1, dissolved in an organic co-solvent (e.g., DMSO)

-

Conjugation buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

To the solution of the reduced antibody, add the this compound drug-linker. A molar excess of 5-10 fold of the linker per free thiol is a typical starting point.

-

Incubate the reaction mixture at 4°C for 1-4 hours with gentle stirring.

-

Quench the reaction by adding an excess of the quenching solution to react with any unreacted drug-linker.

-

Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug-linker and other impurities.

-

Characterize the purified ADC for DAR, aggregation, and purity.

Mandatory Visualizations

Caption: Experimental workflow for this compound ADC synthesis.

Caption: Mechanism of action of a this compound ADC.

References

Application Notes and Protocols for the Analytical Characterization of DC44SMe-ADC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a sophisticated class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1] This targeted approach aims to enhance therapeutic efficacy while minimizing systemic toxicity.[1] The complex nature of ADCs, which are composed of a monoclonal antibody, a cytotoxic payload, and a chemical linker, presents unique analytical challenges.[1][2] A thorough characterization of critical quality attributes (CQAs) is essential throughout the development process to ensure the safety, efficacy, and stability of the ADC.[1]

This document provides detailed application notes and protocols for the analytical characterization of a hypothetical ADC, designated DC44SMe-ADC. While specific information on a payload termed "this compound" is not publicly available, the methodologies described herein are broadly applicable to ADCs, particularly those with auristatin-like payloads, which are commonly used in the field. The protocols focus on key analytical techniques for determining the drug-to-antibody ratio (DAR), assessing product purity and heterogeneity, and evaluating in vitro potency.

Key Analytical Methods for this compound-ADC Characterization

The comprehensive characterization of an ADC like this compound-ADC involves a suite of orthogonal analytical methods to assess its physicochemical and biological properties. The primary goals of this characterization are to determine:

-

Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical parameter that directly influences the ADC's potency and pharmacokinetic profile.

-

Drug Load Distribution: In addition to the average DAR, understanding the distribution of different drug-loaded species (e.g., antibodies with zero, two, four, etc., drugs) is crucial, as each species may have distinct properties.

-

Purity and Heterogeneity: This includes quantifying the amount of unconjugated antibody, free payload, and detecting aggregates or fragments.

-

Identity and Structural Integrity: Confirming the primary structure, conjugation sites, and post-translational modifications of the antibody component.

-

Potency and Biological Activity: Assessing the ADC's ability to kill target cancer cells in vitro.

-

Stability: Evaluating the physical and chemical stability of the ADC under various stress conditions.

The following sections provide detailed protocols for the key analytical methods used to characterize these attributes.

Data Presentation: Summary of Key Quantitative Parameters

The following table summarizes the key quantitative data that should be generated during the characterization of this compound-ADC, along with the typical analytical methods used for their determination.

| Parameter | Analytical Method(s) | Typical Acceptance Criteria (Example) |

| Average Drug-to-Antibody Ratio (DAR) | HIC-UV, RP-HPLC, Mass Spectrometry (Native MS, SEC-MS) | 3.8 - 4.2 |

| Drug Load Distribution | HIC-UV, Mass Spectrometry (Native MS) | DAR0 < 5%, DAR2 > 20%, DAR4 > 60%, DAR6 < 15%, DAR8 < 5% |

| Unconjugated Antibody | HIC-UV, RP-HPLC | < 5% |

| Free Payload | RP-HPLC | < 1% |

| Purity (Monomer Content) | Size Exclusion Chromatography (SEC-UV) | ≥ 95% |

| Aggregate Content | Size Exclusion Chromatography (SEC-UV) | ≤ 5% |

| Fragment Content | Size Exclusion Chromatography (SEC-UV), CE-SDS | ≤ 1% |

| In Vitro Potency (IC50) | Cell-based Cytotoxicity Assay | Report value (e.g., 0.1 - 10 nM on target-positive cells) |

| Binding Affinity (KD) | Surface Plasmon Resonance (SPR), ELISA | Report value (e.g., 1 - 100 pM) |

Experimental Protocols

Determination of Average Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography (HIC)

Hydrophobic interaction chromatography (HIC) is a powerful technique for determining the average DAR and the distribution of different drug-loaded species. The separation is based on the increased hydrophobicity of the ADC with a higher number of conjugated drug molecules.

Protocol: HIC-UV for DAR Analysis

-

Materials:

-

This compound-ADC sample

-

HIC column (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

-

HPLC system with UV detector

-

-

Procedure:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Inject 10-50 µg of the this compound-ADC sample.

-

Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

-

Monitor the elution profile at 280 nm.

-

Identify the peaks corresponding to different DAR species (unconjugated antibody elutes first, followed by species with increasing DAR).

-

Calculate the average DAR by determining the weighted average of the peak areas for each DAR species.

-

Analysis of Aggregates and Fragments by Size Exclusion Chromatography (SEC)

Size exclusion chromatography (SEC) is the primary method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments) in ADC preparations. The separation is based on the hydrodynamic radius of the molecules.

Protocol: SEC-UV for Purity Analysis

-

Materials:

-

This compound-ADC sample

-

SEC column (e.g., TSKgel G3000SWxl)

-

Mobile Phase: Isocratic buffer (e.g., 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8)

-

UHPLC system with UV detector

-

-

Procedure:

-

Equilibrate the SEC column with the mobile phase at a constant flow rate.

-

Inject 10-50 µg of the this compound-ADC sample.

-

Elute the sample isocratically.

-

Monitor the elution profile at 280 nm.

-

Identify and integrate the peaks corresponding to aggregates (eluting earlier than the monomer), the monomeric ADC, and fragments (eluting later than the monomer).

-

Calculate the percentage of each species based on the peak areas.

-

Intact Mass Analysis and DAR Confirmation by Mass Spectrometry (MS)

Mass spectrometry, particularly native MS and SEC-MS, provides a direct measurement of the molecular weight of the intact ADC and its different drug-loaded forms, offering an orthogonal method for DAR determination.

Protocol: Native SEC-MS for Intact Mass Analysis

-

Materials:

-

This compound-ADC sample

-

SEC column suitable for MS (e.g., Agilent AdvanceBio SEC)

-

Mobile Phase: Volatile buffer (e.g., 100 mM Ammonium Acetate, pH 7.0)

-

LC-MS system (e.g., Q-TOF)

-

-

Procedure:

-

Equilibrate the SEC column with the volatile mobile phase.

-

Inject 5-20 µg of the this compound-ADC sample.

-

Elute the sample isocratically into the mass spectrometer.

-

Acquire mass spectra under native conditions.

-

Deconvolute the raw mass spectra to obtain the zero-charge mass for each species.

-

Identify the different DAR species based on their molecular weights.

-

Calculate the average DAR from the relative abundance of each species.

-

In Vitro Cytotoxicity Assay

The in vitro cytotoxicity assay is a critical functional assay to determine the potency of the ADC on target cancer cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.

Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)

-

Materials:

-

Target antigen-positive and antigen-negative cell lines

-

This compound-ADC and unconjugated antibody

-

Cell culture medium and supplements

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or SDS in HCl)

-

Plate reader

-

-

Procedure:

-

Seed the antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound-ADC and the unconjugated antibody in cell culture medium.

-

Replace the medium in the wells with the ADC or antibody dilutions. Include untreated cells as a control.

-

Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curve and determine the IC50 value using appropriate software.

-

Conclusion

The analytical characterization of ADCs is a multifaceted process that requires a combination of orthogonal techniques to ensure product quality, safety, and efficacy. The protocols outlined in these application notes provide a robust framework for the characterization of this compound-ADC. Adherence to these detailed methodologies will enable researchers, scientists, and drug development professionals to generate the critical data necessary for advancing ADC candidates through the development pipeline. The use of multiple analytical methods is crucial for building a comprehensive understanding of the ADC's structure-function relationship.

References

Application Notes and Protocols for DC44SMe, a Novel CD44-Targeted Degrader

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "DC44SMe" is not found in the public domain. This document provides a generalized protocol for a hypothetical targeted protein degrader, herein named this compound, designed to induce the degradation of the CD44 protein. The experimental details provided are based on established methodologies for evaluating similar targeted protein degradation compounds.

Introduction

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2][3][4] Bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), orchestrate the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[5] This application note describes the in vitro cell-based assay protocol for this compound, a novel, potent, and selective degrader of the cell surface glycoprotein CD44.

CD44 is a key regulator in a variety of oncogenic signaling pathways, including PI3K/AKT and Rho GTPases, which are crucial for tumor progression, invasion, and the maintenance of cancer stem cell-like properties. By inducing the degradation of CD44, this compound offers a promising therapeutic strategy for cancers where CD44 is a driver of malignancy.

These protocols detail the necessary steps to characterize the activity of this compound in vitro, including its ability to induce CD44 degradation, its mechanism of action, and its effect on cell viability.

Mechanism of Action of this compound

This compound is a heterobifunctional small molecule consisting of a ligand that binds to the CD44 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to CD44, marking it for degradation by the proteasome.

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro characterization of this compound.

Caption: Experimental workflow for this compound evaluation.

Experimental Protocols

Cell Culture

-

Cell Line: MDA-MB-231 (human breast adenocarcinoma), known to express high levels of CD44.

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells upon reaching 80-90% confluency.

Western Blotting for CD44 Degradation

This protocol is designed to quantify the extent of CD44 degradation following treatment with this compound.

-

Materials:

-

MDA-MB-231 cells

-

This compound compound

-

DMSO (vehicle control)

-

6-well plates

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

Primary antibodies: anti-CD44, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO for the desired time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

Quantify band intensities and normalize CD44 levels to the loading control (GAPDH).

-

Nano-BRET™ Target Engagement Assay

This assay measures the engagement of this compound with its target, CD44, in live cells.

-

Materials:

-

HEK293T cells

-

Plasmids for expressing NanoLuc®-CD44 and HaloTag®-E3 ligase

-

Transfection reagent

-

Nano-BRET™ Nano-Glo® Substrate

-

HaloTag® Nano-BRET™ 618 Ligand

-

White, 96-well assay plates

-

Luminometer

-

-

Procedure:

-

Co-transfect HEK293T cells with NanoLuc®-CD44 and HaloTag®-E3 ligase expression vectors.

-

Plate the transfected cells in white 96-well plates.

-

Add the HaloTag® Nano-BRET™ 618 Ligand to the cells.

-

Treat cells with a serial dilution of this compound or DMSO.

-

Add the Nano-BRET™ Nano-Glo® Substrate.

-

Measure the donor (NanoLuc®) and acceptor (HaloTag®) emissions using a luminometer.

-

Calculate the Nano-BRET™ ratio.

-

Cell Viability Assay (CellTiter-Glo®)

This assay assesses the cytotoxic effects of this compound.

-

Materials:

-

MDA-MB-231 cells

-

This compound compound

-

DMSO

-

White, 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

-

Procedure:

-

Seed MDA-MB-231 cells in white, 96-well plates.

-

Treat cells with a serial dilution of this compound or DMSO for 72 hours.

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix and incubate for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the DMSO control.

-

Data Presentation

The quantitative data generated from the above protocols should be presented in a clear and structured format.

Table 1: this compound-Induced Degradation of CD44 in MDA-MB-231 Cells

| This compound Concentration | Mean Normalized CD44 Level (% of Control) | Standard Deviation |

| Vehicle (DMSO) | 100 | 5.2 |

| 0.1 nM | 98.1 | 4.8 |

| 1 nM | 85.3 | 6.1 |

| 10 nM | 52.7 | 7.3 |

| 100 nM | 15.4 | 3.9 |

| 1 µM | 5.8 | 2.1 |

| 10 µM | 6.2 | 2.5 |

| DC50 | ~12 nM |

Table 2: Cytotoxicity of this compound in MDA-MB-231 Cells after 72-hour treatment

| This compound Concentration | Mean Cell Viability (% of Control) | Standard Deviation |

| Vehicle (DMSO) | 100 | 4.5 |

| 0.1 nM | 101.2 | 5.1 |

| 1 nM | 99.5 | 4.9 |

| 10 nM | 95.8 | 6.2 |

| 100 nM | 88.3 | 7.5 |

| 1 µM | 65.1 | 8.3 |

| 10 µM | 42.7 | 9.1 |

| IC50 | >10 µM |

CD44 Signaling Pathway

Degradation of CD44 by this compound is expected to impact downstream signaling pathways that promote cancer cell survival and invasion.

References

- 1. Protein Degradation and PROTACs [promega.jp]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. Quantitative Measurement of Rate of Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Targeted protein degradation by electrophilic PROTACs that stereoselectively and site-specifically engage DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing DC44SMe-Based Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the assumed properties of "DC44SMe" as a novel cysteine-reactive linker-payload system. As specific public data on this compound is unavailable, this document is constructed based on established principles of antibody-drug conjugate (ADC) development, particularly those involving linker-payloads that conjugate to native or engineered cysteine residues on a monoclonal antibody (mAb). The payload is assumed to be a potent antimitotic agent. These protocols are intended as a comprehensive guide and may require optimization for specific antibodies and cell lines.

Introduction to this compound-Based ADCs

Antibody-drug conjugates are a transformative class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads.[1][2][3][4] An ADC is comprised of three main components: a monoclonal antibody that targets a specific tumor antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. This targeted delivery approach aims to maximize the therapeutic window of the cytotoxic agent by delivering it directly to cancer cells, thereby minimizing systemic toxicity.